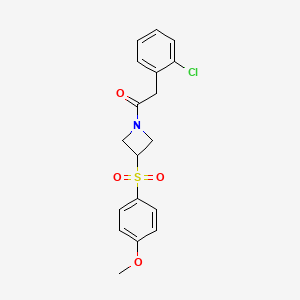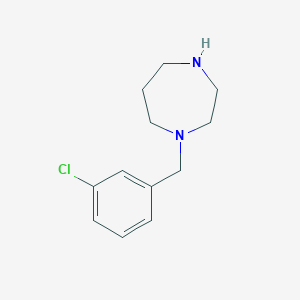![molecular formula C21H14N4O2S B3018378 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1797729-81-7](/img/structure/B3018378.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its potential biological activities and diverse chemical reactivity.
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX is involved in the metabolism of polyunsaturated fatty acids to form leukotrienes.
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic system, which plays a key role in memory and cognition. The inhibition of LOX, on the other hand, affects the arachidonic acid pathway, which is involved in inflammation and immune responses .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to increased levels of acetylcholine in the synaptic cleft, decreased breakdown of other choline esters, and altered leukotriene levels, respectively . These changes at the molecular and cellular levels could potentially alleviate symptoms of diseases such as Alzheimer’s disease, where cholinergic deficits are observed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets.
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of KRAS G12C, a protein involved in cell signaling pathways . The compound exerts its effects by covalently binding to the protein, thereby inhibiting its function .
Cellular Effects
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to have significant effects on various types of cells. In particular, it has been found to be effective against NCI-H358 cells, which are known to carry the KRAS G12C mutation . The compound influences cell function by suppressing NF-κB activity and reducing the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It binds covalently to the KRAS G12C protein, inhibiting its function and thereby disrupting cell signaling pathways . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the protein .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound has a stable structure and does not degrade rapidly .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are currently being studied. Preliminary research suggests that the compound is able to penetrate cell membranes and distribute throughout the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often includes the formation of the isoxazole ring and subsequent carboxamide formation under specific conditions such as the use of acetic acid and trifluoroacetic acid at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the heterocyclic rings, while substitution reactions could introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and isoxazole-containing molecules. Examples include:
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-bis(imidazo[1,2-a]quinolin-2-yl)pyridine .
Uniqueness
What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-21(16-12-18(27-24-16)19-8-5-11-28-19)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDNFMPRGJDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[4-(2,5-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3018295.png)
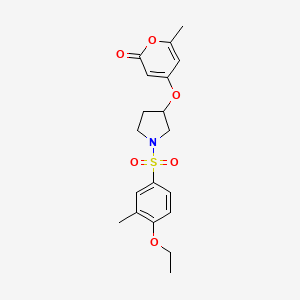
![3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B3018301.png)
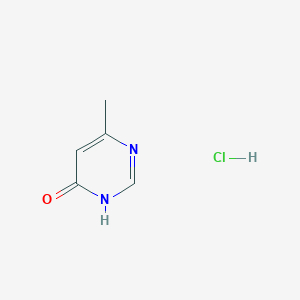
![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
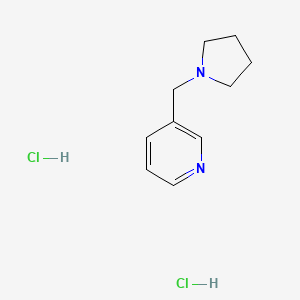
![4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3018308.png)

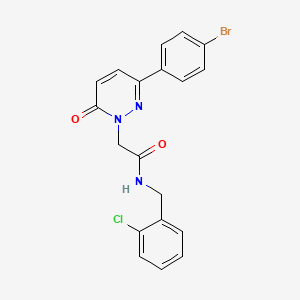
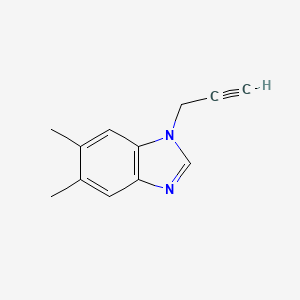
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
